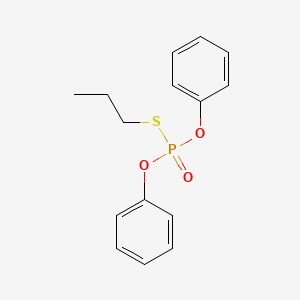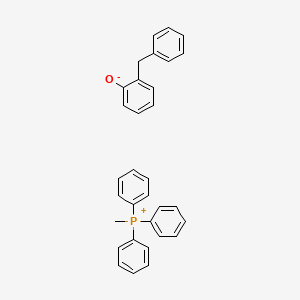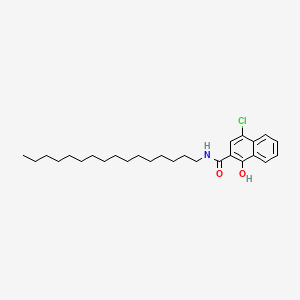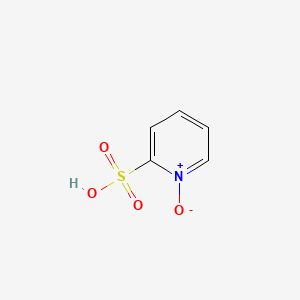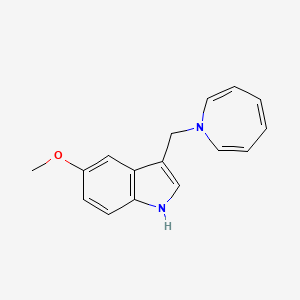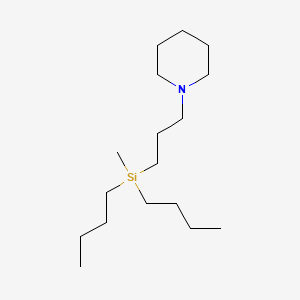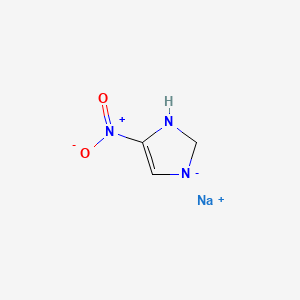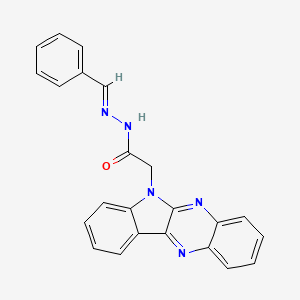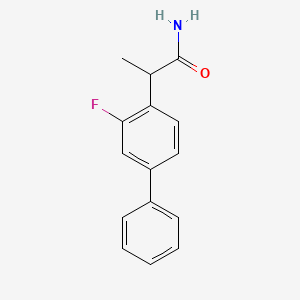
dizinc;dioxido(oxo)phosphanium;pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dizinc;dioxido(oxo)phosphanium;pentahydrate can be synthesized through the reaction of zinc salts with phosphoric acid under controlled conditions. One common method involves the reaction of zinc oxide (ZnO) with phosphoric acid (H3PO4) in an aqueous solution, followed by crystallization to obtain the pentahydrate form.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using zinc oxide and phosphoric acid. The reaction is carried out in reactors with precise temperature and pH control to ensure the formation of the desired hydrate. The resulting product is then purified and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dizinc;dioxido(oxo)phosphanium;pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where ligands or atoms are replaced by other species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., Cl-, Br-) and other nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc phosphate, while reduction could produce zinc metal or lower oxidation state zinc compounds.
Applications De Recherche Scientifique
Dizinc;dioxido(oxo)phosphanium;pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zinc-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme activity and metal ion transport.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, coatings, and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of dizinc;dioxido(oxo)phosphanium;pentahydrate involves its interaction with molecular targets and pathways in various systems. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The compound’s ability to coordinate with metal ions and form stable complexes is key to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc phosphate: Similar in composition but differs in hydration state and structure.
Zinc oxide: A simpler compound with different chemical properties and applications.
Zinc sulfate: Another zinc-containing compound with distinct uses and reactivity.
Uniqueness
Dizinc;dioxido(oxo)phosphanium;pentahydrate is unique due to its specific coordination environment and hydration state, which confer distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
7785-16-2 |
|---|---|
Formule moléculaire |
H10O11P2Zn2+2 |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
dizinc;dioxido(oxo)phosphanium;pentahydrate |
InChI |
InChI=1S/2HO3P.5H2O.2Zn/c2*1-4(2)3;;;;;;;/h2*(H,1,2,3);5*1H2;;/q;;;;;;;2*+2/p-2 |
Clé InChI |
QVZSAZQCEODDOU-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


